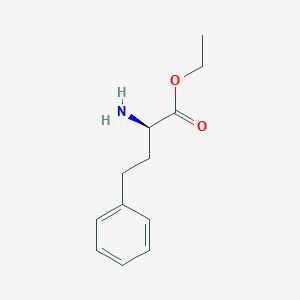

(R)-ethyl2-amino-4-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLQXECQLHZKMV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424907 | |

| Record name | (R)-ethyl2-amino-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124044-66-2 | |

| Record name | (R)-ethyl2-amino-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Asymmetric Synthesis Methodologies for R Ethyl 2 Amino 4 Phenylbutanoate

Chemical Synthesis Approaches

Chemical methods for preparing (R)-ethyl 2-amino-4-phenylbutanoate often involve multiple steps and leverage various principles of asymmetric synthesis, from the use of chiral auxiliaries to advanced catalytic systems.

Multi-step Chemical Protocols

The synthesis of (R)-ethyl 2-amino-4-phenylbutanoate can be accomplished through various multi-step chemical sequences. These protocols often start from readily available precursors and build the molecule's carbon skeleton and stereocenter through a series of reactions. For instance, one common strategy involves the initial synthesis of the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutyrate (OPBE), which then undergoes asymmetric reduction or amination. researchgate.netsigmaaldrich.com Another approach starts from L-malic acid to produce the chiral precursor (R)-ethyl 2-hydroxy-4-phenylbutanoate, which can then be converted to the target amino ester. researchgate.net A three-step synthesis starting from commercial ethyl benzoylacrylate has also been reported, which proceeds via the resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate using L-tartaric acid, followed by catalytic hydrogenation. researchgate.net

Grignard Reaction-Based Synthetic Routes

Grignard reactions are a powerful tool for forming carbon-carbon bonds and have been applied to the synthesis of precursors for (R)-ethyl 2-amino-4-phenylbutanoate. A key precursor, ethyl 2-oxo-4-phenylbutyrate, can be prepared via a Grignard reaction. google.com This process involves reacting 2-phenylethylmagnesium bromide with diethyl oxalate. google.com The Grignard reagent itself is typically prepared from 2-phenylethyl bromide and magnesium metal. google.com The subsequent conversion of the resulting α-keto ester to the desired α-amino ester requires an additional asymmetric amination or reduction/amination sequence.

A more general approach for synthesizing α-amino acids involves the reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. rsc.org This method yields 1-substituted ethyl 2,2,2-trichloroethylcarbamates, which can then be hydrolyzed and decarboxylated to give the final α-amino acid. rsc.org For example, reacting benzylmagnesium halide would lead to a phenylalanine derivative. rsc.org

| Grignard Route to Ethyl 2-oxo-4-phenylbutyrate | |

| Step 1: Grignard Reagent Formation | |

| Reactants | 2-Phenylethyl bromide, Magnesium |

| Product | 2-Phenylethylmagnesium bromide |

| Step 2: Addition Reaction | |

| Reactants | 2-Phenylethylmagnesium bromide, Diethyl oxalate |

| Product | Ethyl 2-oxo-4-phenylbutyrate |

| Reaction Conditions | Addition reaction temperature: -30 to 50 °C google.com |

Asymmetric Catalysis in Chemical Transformations

Asymmetric catalysis is one of the most efficient methods for preparing chiral compounds like the precursor (R)-ethyl 2-hydroxy-4-phenylbutanoate. researchgate.net This involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of related 2-arylethylamines, asymmetric phase-transfer catalysis using cinchona alkaloid-derived catalysts has proven effective for the alkylation of glycine-benzophenone Schiff bases. nih.gov

In a specific example of diastereoselective synthesis, a Mannich-type reaction between acetophenone, ethyl glyoxylate, and (R)-phenethylamine can be catalyzed by a mixture of L-proline, Cu(OTf)₂, and trifluoroacetic acid. google.com This reaction yields a mixture of diastereomers, with the (R,R) and (S,R) forms of 4-phenyl-4-oxo-2-((R)-1-phenylethylamino)butanoate being predominant. google.com Subsequent removal of the chiral auxiliary from the desired diastereomer would yield the enantiopure product.

| Catalyst System for Diastereoselective Synthesis | |

| Reactants | Acetophenone, Ethyl glyoxylate, (R)-phenethylamine |

| Catalysts | L-proline, Cu(OTf)₂, Trifluoroacetic acid |

| Solvent | Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 25°C |

| Diastereomeric Ratio (R,R) to (S,R) | 3.5 : 1 |

| Table based on a synthesis of a related amino butanoate derivative. google.com |

Condensation and Alkylation Strategies

Condensation reactions are fundamental to building the carbon framework required for the target molecule. For example, one route to the precursor ethyl 2-oxo-4-phenylbutyrate starts with benzaldehyde, which undergoes an aldol (B89426) condensation with pyruvic acid. google.com The resulting 4-phenyl-2-oxo-3-butenoic acid is then esterified and subsequently reduced to yield the saturated keto-ester. google.com Another condensation strategy involves reacting phenylpropionic acid ethyl ester with diethyl oxalate. google.com

Asymmetric alkylation is another key strategy. Phase-transfer catalyzed alkylation of a tert-butyl glycinate–benzophenone Schiff base using a cinchona alkaloid-derived catalyst is a powerful method for producing chiral phenylalanine derivatives. nih.gov More recently, asymmetric phase-transfer alkylation of N-(arylmethylene)glycine ethyl esters using a simplified Maruoka catalyst has been developed for the synthesis of chiral α-amino acid derivatives. nih.gov

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often providing superior enantioselectivity under mild reaction conditions.

Enzyme-Catalyzed Asymmetric Transformations

Enzymes, particularly reductases and transaminases, are widely used for the asymmetric synthesis of chiral molecules. A prominent method for producing the key intermediate (R)-ethyl 2-hydroxy-4-phenylbutanoate is the enzyme-catalyzed asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE). researchgate.netsigmaaldrich.com A variety of microorganisms and isolated enzymes have been screened for this transformation. researchgate.net For instance, carbonyl reductases, such as one from Gluconobacter oxydans (GoCR), have been engineered through rational design to improve their catalytic performance for the efficient production of (R)-HPBE at high substrate concentrations. researchgate.net

The bioreduction of OPBE can be carried out using whole-cell catalysts like Saccharomyces cerevisiae or with isolated and often immobilized enzymes. sigmaaldrich.com The use of ionic liquids as a co-solvent has been shown to affect the asymmetric reduction of OPBE by Saccharomyces cerevisiae. sigmaaldrich.com Chemoenzymatic cascades, which combine chemical and enzymatic steps in a one-pot reaction, represent a state-of-the-art approach. For example, an organobismuth-catalyzed aldol condensation can be concurrently run with an ene-reductase (ER)-catalyzed enantioselective reduction to produce chiral α-benzyl cyclic ketones, demonstrating the power of integrating chemical and biological catalysts. nih.gov

| Enzymatic Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE) | |

| Substrate | Ethyl 2-oxo-4-phenylbutyrate (OPBE) |

| Product | (R)-ethyl 2-hydroxy-4-phenylbutanoate ((R)-HPBE) |

| Biocatalyst Type | Carbonyl Reductases, Whole cells (e.g., Saccharomyces cerevisiae) |

| Key Advantage | High enantioselectivity, Mild reaction conditions |

| Reported Developments | Structure-guided rational design of enzymes to improve catalytic performance. researchgate.net |

Microbial Reduction Methodologies

Microbial reduction has emerged as a powerful and environmentally benign approach for the synthesis of chiral compounds. This methodology leverages the enzymatic machinery of whole microbial cells to catalyze stereoselective transformations, offering high enantiopurity and yield under mild reaction conditions.

Stereoselective Reduction of 2-Oxo-4-phenylbutanoate Derivatives (OPBE)

The stereoselective reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to (R)-ethyl 2-hydroxy-4-phenylbutanoate ((R)-EHPB), a key intermediate for angiotensin-converting enzyme (ACE) inhibitors, has been extensively studied using various microorganisms. researchgate.netnih.govnih.gov These whole-cell biocatalysts provide a robust and cost-effective alternative to isolated enzymes.

Interestingly, the stereochemical outcome of the reduction can be dependent on the microorganism used. While many species favor the production of the (R)-enantiomer, some, like Saccharomyces cerevisiae and Dekera sp., predominantly produce the (S)-enantiomer with over 92% e.e. researchgate.net In contrast, Kluyveromyces marxianus has been reported to produce the (R)-isomer, albeit with a lower enantiomeric excess of 32%. researchgate.net

The table below summarizes the performance of various microorganisms in the stereoselective reduction of OPBE.

Characterization and Engineering of Carbonyl Reductases for Enhanced Performance

To improve the efficiency and selectivity of the bioreduction process, researchers have focused on identifying, characterizing, and engineering the specific enzymes responsible: carbonyl reductases (CRs). researchgate.net These enzymes, which belong to the oxidoreductase family, catalyze the reduction of carbonyl groups to hydroxyl groups. nih.gov

A carbonyl reductase from Candida krusei SW 2026 was purified and characterized, revealing a molecular mass of approximately 46 kDa. researchgate.net This enzyme demonstrated optimal activity at pH 6.0 and 30°C and utilized NADPH as a cofactor to produce the (R)-enantiomer of EHPB. researchgate.net Another stereospecific carbonyl reductase, KmCR, from Kluyveromyces marxianus has also been studied for the asymmetric synthesis of (R)-EHPB. tpcj.org Optimization of reaction conditions for KmCR, including a temperature of 25°C and a substrate concentration of 10.3 g/L, resulted in a 62% yield and an optical purity of ≥99.9% for (R)-EHPB within 20 minutes. tpcj.org

Protein engineering has been a powerful tool to enhance the properties of carbonyl reductases. Through a structure-guided rational design, a carbonyl reductase from Gluconobacter oxydans (GoCR) was engineered to improve its catalytic performance. researchgate.netrsc.org The wild-type GoCR initially showed a modest stereoselectivity of 43.0% e.e. researchgate.net By introducing mutations at key sites (Cys93, Ile187, and Trp193), variants with significantly improved catalytic efficiency and stereoselectivity (>99% e.e.) were created. researchgate.netrsc.org The most efficient variant, mut-W193L/C93I/I187L, exhibited a 37.0-fold increase in catalytic efficiency compared to the wild-type enzyme and also showed improved thermostability. researchgate.netrsc.org

The table below highlights the improvements achieved through the engineering of GoCR.

Table 2: Engineered Gluconobacter oxydans Carbonyl Reductase (GoCR) Variants

| Enzyme Variant | Key Mutations | Fold Increase in Catalytic Efficiency (kcat/Km) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Wild-type GoCR | - | 1.0 | 43.0% | researchgate.netrsc.org |

| mut-W193L | W193L | 9.8 | >99% | researchgate.netrsc.org |

| mut-W193L/C93I | W193L, C93I | - | >99% | researchgate.netrsc.org |

| mut-W193L/I187L | W193L, I187L | - | >99% | researchgate.netrsc.org |

Cofactor Regeneration Systems in Bioreductions

A critical aspect of enzymatic reductions is the regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH). acs.orgnih.gov Whole-cell systems have an inherent advantage as they can utilize the cell's primary metabolic pathways for cofactor regeneration. acs.org For in vitro applications or to enhance the efficiency of whole-cell systems, coupled-enzyme systems are often employed. uni-freiburg.denih.gov

A common and effective strategy is the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone (B72293) while reducing NAD(P)+ to NAD(P)H. nih.gov This system is advantageous due to the low cost of glucose and the thermodynamically favorable nature of the reaction. acs.orgnih.gov For the synthesis of (R)-EHPB, carbonyl reductases have been coupled with GDH to create efficient bi-enzyme systems. nih.govaiche.org

For example, a carbonyl reductase gene (iolS) and a glucose dehydrogenase gene (gdh) from Bacillus subtilis were co-expressed in E. coli. aiche.org This recombinant strain achieved a 100% yield and 99.5% e.e. for (R)-EHPB at a substrate concentration of 10 g/L. aiche.org In another study, a bi-enzyme coupled system was developed by fusing a carbonyl reductase (CpCR) with a glucose dehydrogenase (GDH). nih.gov The recombinant E. coli strain expressing the fused enzyme demonstrated high catalytic activity and achieved a 98.3% conversion rate and 99.9% e.e. for the conversion of OPBE to (R)-EHPB. nih.gov

Furthermore, the stability of the cofactor regeneration system can be improved through protein engineering. Directed evolution of GDH from Bacillus megaterium resulted in a mutant (BmGDHM6) with a 9.2-fold increased tolerance to denaturing organic compounds like 1-phenylethanol, OPBE, and (R)-EHPB. nih.govexlibrisgroup.com This engineered GDH was successfully used in the asymmetric reduction of OPBE, demonstrating its robustness for industrial applications. nih.govexlibrisgroup.com

Kinetic Resolution Techniques

Kinetic resolution is another important strategy for obtaining enantiomerically pure compounds. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent.

Enzyme-Catalyzed Hydrolysis and Transesterification

Lipases are versatile enzymes that can catalyze the hydrolysis or transesterification of esters with high enantioselectivity. nih.gov In the context of producing (R)-ethyl 2-hydroxy-4-phenylbutanoate, kinetic resolution of the racemic mixture can be employed.

For instance, the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutanoate has been achieved using lipase (B570770) AK. researchgate.netdntb.gov.ua Under optimal conditions, an enantiomeric excess of up to 99% for (R)-ethyl 2-hydroxy-4-phenylbutanoate was achieved. researchgate.netdntb.gov.ua Similarly, lipase from Thermomyces lanuginosus immobilized as cross-linked enzyme aggregates (CLEAs) has been used for the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutanoate, yielding the (R)-enantiomer with over 99% e.e. and a 48% yield. researchgate.net

While the focus here is on the hydroxy ester, it is noteworthy that lipases are also effective in the resolution of racemic amino acid esters through selective hydrolysis of the L-enantiomer. nih.gov This approach could be applicable to the direct resolution of racemic ethyl 2-amino-4-phenylbutanoate.

Diastereomeric Salt Formation and Resolution with Chiral Acids

A classical and widely used method for the resolution of racemic mixtures is the formation of diastereomeric salts. wikipedia.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org

For the resolution of racemic amines, chiral acids such as tartaric acid and mandelic acid are commonly used as resolving agents. wikipedia.org The process involves the formation of diastereomeric salts, separation of the less soluble salt by filtration, and then liberation of the desired enantiomer from the salt. wikipedia.org

A practical example of this method is the resolution of ethyl (±)-2-(benzylamino)-4-oxo-4-phenylbutanoate with L-tartaric acid. researchgate.net The diastereomeric salt of the desired enantiomer is selectively crystallized and separated. researchgate.net While this example is for a related compound, the principle is directly applicable to the resolution of racemic ethyl 2-amino-4-phenylbutanoate. The choice of the chiral acid is crucial and often requires empirical screening to find the most effective resolving agent. wikipedia.org

Catalytic Antibody-Mediated Asymmetric Synthesis

The field of biocatalysis has seen the emergence of catalytic antibodies, also known as abzymes, which are antibodies designed to catalyze specific chemical reactions. By generating antibodies against a transition-state analog of a particular reaction, it is possible to create a catalyst that selectively stabilizes the transition state of the reaction, thereby accelerating it and often conferring high stereoselectivity.

While direct catalytic antibody-mediated synthesis of (R)-ethyl 2-amino-4-phenylbutanoate is not extensively documented, a notable application of this technology is found in the synthesis of its direct precursor, ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE). The asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutanoate, has been achieved using a catalytic antibody.

One such example is the use of the catalytic antibody NB5 . This antibody was developed to catalyze the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate, yielding (R)-HPBE with a reported enantiomeric excess. The process relies on the antibody's ability to create a chiral environment that favors the formation of the (R)-enantiomer. The subsequent conversion of the hydroxyl group of (R)-HPBE to an amino group would then yield the target compound, (R)-ethyl 2-amino-4-phenylbutanoate.

Chemo-Enzymatic Hybrid Strategies

Chemo-enzymatic hybrid strategies combine the high selectivity and mild reaction conditions of enzymatic catalysis with the broad applicability of chemical synthesis. This approach is particularly effective for the synthesis of complex chiral molecules like (R)-ethyl 2-amino-4-phenylbutanoate. A common strategy involves an initial enzymatic step to establish the key stereocenter, followed by chemical modifications to complete the synthesis of the target molecule.

A prevalent chemo-enzymatic route to (R)-ethyl 2-amino-4-phenylbutanoate begins with the asymmetric enzymatic reduction of ethyl 2-oxo-4-phenylbutanoate to produce the key chiral intermediate, ethyl (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE). This biocatalytic step is well-established and can be accomplished with high efficiency and enantioselectivity using various microorganisms or isolated enzymes.

A variety of biocatalysts have been screened and optimized for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to (R)-HPBE. These include whole-cell systems and purified reductases.

For instance, a screening of microorganisms identified Pichia pastoris CBS 704 as an effective catalyst for the reduction, demonstrating high conversion and enantioselectivity. researchgate.net The use of adsorbing resins in the fermentation medium was found to be beneficial in controlling substrate and product concentrations, which in turn improved both conversion and enantioselectivity. researchgate.net

The following table summarizes the performance of some microbial catalysts in the synthesis of (R)-HPBE:

Table 1: Microbial Catalysts for the Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutanoate| Microorganism | Enantiomeric Excess (ee) of (R)-HPBE | Conversion/Yield | Reference |

|---|---|---|---|

| Pichia pastoris CBS 704 | High | High | researchgate.net |

| Rhodotorula minuta IFO 0920 | 95% | - | nih.gov |

| Candida holmii KPY 12402 | 94% | 58% (overall yield) | nih.gov |

Engineered enzymes have also been employed to enhance the efficiency of this transformation. A recombinant strain of E. coli expressing a carbonyl reductase from Candida parapsilosis (CpCR) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration has shown excellent results. nih.gov This bi-enzyme coupled system achieved a high conversion rate and an outstanding enantiomeric excess for the production of (R)-HPBE. nih.gov

Table 2: Performance of Engineered Bi-enzyme System for (R)-HPBE Synthesis

| Enzyme System | Substrate Concentration | Conversion Rate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Recombinant E. coli with CpCR-GDH | 30 mM | 98.3% | 99.9% | nih.gov |

Following the enzymatic synthesis of (R)-HPBE, the next step in the chemo-enzymatic strategy is the chemical conversion of the hydroxyl group to an amino group. This transformation can be achieved through standard organic synthesis methods, such as a Mitsunobu reaction or a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

A common method involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by reaction with an ammonia (B1221849) equivalent or a protected amine. Subsequent deprotection, if necessary, yields the final product, (R)-ethyl 2-amino-4-phenylbutanoate. This chemical step, following the highly selective enzymatic reduction, completes the chemo-enzymatic synthesis of the target chiral amino ester.

Reaction Mechanisms and Stereochemical Control in R Ethyl 2 Amino 4 Phenylbutanoate Synthesis

Elucidation of Enantioselective Pathways in Biocatalytic Systems

Biocatalytic systems offer a powerful approach for the enantioselective synthesis of (R)-ethyl 2-amino-4-phenylbutanoate and its precursors, primarily through the action of enzymes such as transaminases and reductases. These enzymes create a chiral environment that directs the reaction towards the desired stereoisomer.

One major pathway is the asymmetric reduction of a prochiral ketone precursor, ethyl 2-oxo-4-phenylbutanoate. tpcj.orgresearchgate.netnih.gov In this process, a carbonyl reductase enzyme stereoselectively delivers a hydride ion to one face of the ketone, establishing the chiral center at the C2 position. For instance, stereospecific carbonyl reductases (KmCR) have been utilized for the asymmetric synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, a direct precursor. tpcj.org The enzyme's active site binds the substrate in a specific orientation, ensuring the hydride attacks from a predetermined direction to yield the (R)-enantiomer with high optical purity. researchgate.net

Another significant biocatalytic route involves the use of transaminases (TAs). rsc.orgnih.gov These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor. nih.gov For the synthesis of (R)-ethyl 2-amino-4-phenylbutanoate, an (R)-selective amine transaminase ((R)-ATA) can be employed to convert the corresponding keto-ester, ethyl 2-oxo-4-phenylbutanoate, into the desired chiral amine. nih.gov The reaction requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, which acts as an intermediate carrier of the amino group. nih.govgoogle.com The enantioselectivity arises from the specific binding of the prochiral ketone in the enzyme's active site, which dictates the face to which the amino group is delivered.

Kinetic resolution is another biocatalytic strategy. In this approach, an enzyme selectively acts on one enantiomer of a racemic mixture. For example, lipases can be used for the kinetic resolution of racemic ethyl 2-amino-4-phenylbutanoate through selective hydrolysis of the L-amino acid ester, leaving the desired (R)-enantiomer unreacted. researchgate.netnih.gov Similarly, the kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate can be achieved through lipase-catalyzed hydrolysis or transesterification, yielding the (R)-enantiomer with high enantiomeric excess. researchgate.netscilit.com

Investigation of Substrate Specificity and Stereoselectivity in Enzyme Catalysis

The remarkable stereoselectivity of enzymes stems from the intricate three-dimensional structure of their active sites. researchgate.net The substrate-binding pocket forces the substrate into a specific conformation, making one of the two prochiral faces of a carbonyl or imine group more accessible to the reactive species. researchgate.net

The specificity of an enzyme for a particular substrate and its ability to produce a specific stereoisomer are intimately linked. Studies on various enzymes, including lipases, reductases, and transaminases, have shown that even minor changes in the substrate structure can significantly impact reactivity and stereoselectivity. nih.gov For instance, the length and nature of the ester group in derivatives of 2-amino-4-phenylbutyric acid can influence the efficiency and selectivity of lipase-catalyzed resolutions. nih.gov

Protein engineering, particularly site-directed mutagenesis, has become an invaluable tool for investigating and altering the substrate specificity and stereoselectivity of enzymes. nih.gov By modifying amino acid residues within the substrate-binding pocket, researchers can reshape the active site to better accommodate a non-natural substrate or to invert the enzyme's natural stereopreference. researchgate.netnih.gov For example, mutating amino acids with bulky side chains to those with smaller ones can enlarge the active site, allowing larger substrates to bind more efficiently. nih.gov Conversely, introducing bulkier residues can create steric hindrance that favors the binding of one enantiomer over the other, thus enhancing enantioselectivity. nih.gov Studies have shown that mutating specific amino acids in the active site or access tunnels of an enzyme can improve or even reverse enantioselectivity.

The development of engineered transaminases has been particularly successful. By analyzing the structure of D-amino acid aminotransferases (DATA), researchers have been able to introduce a few key mutations to confer (R)-amine transaminase activity, demonstrating how these specialized enzymes can evolve from ubiquitous α-amino acid transaminases. nih.gov

Mechanistic Insights into Asymmetric Induction in Chemical Syntheses

In addition to biocatalysis, asymmetric chemical synthesis provides robust methods for preparing enantiomerically pure (R)-ethyl 2-amino-4-phenylbutanoate. These methods rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

One prominent technique is asymmetric hydrogenation. In this approach, a prochiral precursor, such as an enamine or a β-keto ester derivative of 4-phenylbutanoic acid, is hydrogenated using a transition metal catalyst (e.g., rhodium, ruthenium, or iridium) complexed with a chiral ligand. The chiral ligand creates an asymmetric environment around the metal center, which directs the hydrogen atoms to a specific face of the double bond, thereby establishing the desired stereocenter.

Another powerful method is asymmetric conjugate addition. For instance, the addition of a nucleophile to an α,β-unsaturated ester can be rendered enantioselective by a chiral catalyst. The catalyst, often a copper complex with a chiral ligand, coordinates to the substrate and directs the incoming nucleophile to one of the enantiotopic faces of the β-carbon. nih.gov This strategy can be used to construct the carbon skeleton and set the stereochemistry simultaneously.

The development of lactam-constrained α-amino acid building blocks represents another innovative asymmetric approach. nih.gov These methods can establish the stereocenter early in the synthetic sequence and provide a scaffold for further elaboration. nih.gov

The precise mechanism of asymmetric induction in these chemical systems often involves the formation of a transient diastereomeric complex between the substrate and the chiral catalyst. The difference in the activation energies for the formation of the two possible diastereomeric transition states determines the enantiomeric excess of the product. Factors such as the choice of metal, ligand, solvent, and temperature can significantly influence these energy differences and, consequently, the stereoselectivity of the reaction. nih.gov

Optimization of Reaction Conditions for Enhanced Enantiomeric Excess and Yield

Achieving high enantiomeric excess (e.e.) and chemical yield is paramount for the practical application of any synthetic method. The optimization of reaction conditions is therefore a critical step in the development of synthetic routes to (R)-ethyl 2-amino-4-phenylbutanoate and its key intermediates. tpcj.orgnih.gov

In biocatalytic systems, several parameters can be fine-tuned. For the enantioselective reduction of ethyl 2-oxo-4-phenylbutyrate, factors such as temperature, pH, substrate and enzyme concentration, and the use of co-solvents are crucial. tpcj.orgresearchgate.net For instance, in a study using the stereospecific carbonyl reductase KmCR, optimal reaction conditions were found to be a temperature of 25°C, a substrate concentration of 10.3 g/L, and an enzyme concentration of 50 g/L. tpcj.org The addition of isopropanol (B130326) as a co-solvent at a 10% ratio was also beneficial. tpcj.org These optimized conditions resulted in a 62% yield of the corresponding (R)-hydroxy ester with an enantiomeric excess of ≥99.9% in just 20 minutes. tpcj.org

The table below summarizes the optimization of conditions for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate using an engineered bi-enzyme system.

Table 1: Optimization of Biocatalytic Reduction

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Biocatalyst | E. coli with fused GDH-CpCR | 98.3% conversion, 99.9% e.e. | nih.gov |

| Substrate Conc. | 30 mM OPBE | High conversion and e.e. | nih.gov |

| Fermentation | High-density fermentation | 16.2x higher volumetric activity | nih.gov |

| Process Strategy | Substrate feeding | Final product conc. of 912 mM | nih.gov |

In chemical syntheses, the choice of solvent can have a dramatic effect on enantioselectivity. For example, in the asymmetric conjugate addition of dialkylzincs, switching the solvent from toluene (B28343) to diethyl ether, THF, or ethyl acetate, and using a copper carboxylate catalyst, significantly improved the enantiomeric excess. nih.gov

Immobilization of biocatalysts is another strategy to enhance stability and allow for easier separation and reuse, which is crucial for industrial applications. mdpi.com Immobilizing enzymes on solid supports can sometimes lead to an increase in enantioselectivity compared to the free enzyme. mdpi.com

The following table presents data on the kinetic resolution of a racemic precursor to (R)-ethyl 2-amino-4-phenylbutanoate, highlighting the impact of different biocatalyst preparations.

Table 2: Kinetic Resolution via Lipase-Catalyzed Hydrolysis

| Biocatalyst | Substrate | Product e.e. | Unreacted Ester e.e. | Reference |

|---|---|---|---|---|

| Lecitase™ Ultra-CNBr | (E)-4-phenylbut-3-en-2-yl butyrate | 94-97% | 95-96% | mdpi.com |

| Free Lecitase™ Ultra | ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | Lower (E=4) | - | mdpi.com |

| Immobilized Lecitase™ | ethyl 2-hydroxy-4-oxo-4-phenylbutyrate | Higher (E=19.5) | Optically pure | mdpi.com |

Ultimately, a systematic approach to optimizing reaction parameters is essential to push the boundaries of yield and enantioselectivity, making the synthesis of (R)-ethyl 2-amino-4-phenylbutanoate both efficient and economically feasible.

Chiral Chromatography Applications (e.g., SFC, HPLC) for Enantiomeric Purity Assessment

The determination of enantiomeric excess is critical for chiral compounds, and High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the predominant techniques for this purpose. medchemexpress.comfagg.be These methods exploit the differential interactions between the enantiomers and a chiral selector immobilized on the stationary phase, leading to their separation in time.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for enantioseparation. nih.gov For α-amino acid esters like (R)-ethyl 2-amino-4-phenylbutanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective. yakhak.orgmdpi.com These CSPs, available under trade names like Chiralpak® and Chiralcel®, achieve separation through a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol, ethanol), is crucial for optimizing resolution. yakhak.org In some cases, derivatization of the amino group, for instance with nitrobenzoxadiazole (NBD), can enhance detectability and separation efficiency. yakhak.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, often providing faster separations and higher efficiency. medchemexpress.comnih.gov Utilizing supercritical carbon dioxide as the main mobile phase component, modified with a small amount of an organic solvent (e.g., methanol), SFC is particularly advantageous for its speed and reduced environmental impact. Polysaccharide-based CSPs are also widely used in SFC and have demonstrated excellent performance in resolving a broad range of chiral molecules. mdpi.com The optimization of SFC methods involves adjusting parameters such as back pressure, temperature, and the nature and proportion of the co-solvent to achieve baseline separation of the enantiomers. nih.gov

The enantiomeric purity of (R)-ethyl 2-amino-4-phenylbutanoate can be precisely quantified by integrating the peak areas of the two enantiomers in the resulting chromatogram.

| Parameter | HPLC Method | SFC Method |

| Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/2-Propanol (90:10, v/v) | CO₂/Methanol (85:15, v/v) |

| Flow Rate | 1.0 mL/min | 3.0 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Column Temp. | 25 °C | 35 °C |

| Back Pressure | N/A | 150 bar |

| Expected Outcome | Baseline separation of (R) and (S) enantiomers | Faster baseline separation of (R) and (S) enantiomers |

Advanced Spectroscopic Methods for Absolute Configuration and Structural Confirmation

While chromatography confirms enantiomeric purity, spectroscopic techniques are essential for elucidating the molecular structure and, critically, for determining the absolute configuration of the chiral center.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is fundamental for confirming the compound's covalent framework.

¹H NMR provides information on the number and connectivity of protons. For (R)-ethyl 2-amino-4-phenylbutanoate, the spectrum would show distinct signals for the aromatic protons of the phenyl ring, the ethyl ester protons (a quartet and a triplet), and the protons of the butanoate backbone, including the key proton at the chiral center (α-carbon).

¹³C NMR reveals the number of unique carbon environments. The spectrum would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the α-carbon bearing the amino group, and the other aliphatic carbons in the chain.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation patterns. nih.gov For (R)-ethyl 2-amino-4-phenylbutanoate, a high-resolution mass spectrum would confirm its elemental composition (C₁₂H₁₇NO₂).

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically predicted spectrum generated through Density Functional Theory (DFT) calculations for a known enantiomer (e.g., the R-enantiomer). cam.ac.ukschrodinger.com A match between the signs and relative intensities of the major bands of the experimental and calculated spectra confirms the absolute configuration of the sample. americanlaboratory.com This method avoids the need for crystallization, which is a major limitation of X-ray crystallography.

| Technique | Purpose | Expected Observations for (R)-ethyl 2-amino-4-phenylbutanoate |

| ¹H NMR | Structural Confirmation (Proton Framework) | Signals corresponding to phenyl, ethyl ester, and phenylethylamino backbone protons. |

| ¹³C NMR | Structural Confirmation (Carbon Skeleton) | Resonances for carbonyl, aromatic, and aliphatic carbons. nih.gov |

| Mass Spectrometry | Molecular Weight and Formula Confirmation | Molecular ion peak confirming the mass corresponding to C₁₂H₁₇NO₂. nih.gov |

| VCD | Absolute Configuration Determination | Experimental spectrum will match the DFT-calculated spectrum for the (R)-configuration. americanlaboratory.comcam.ac.uk |

Conclusion

(R)-ethyl 2-amino-4-phenylbutanoate stands as a testament to the critical role of stereochemistry in modern organic synthesis. Its application as a key chiral synthon, particularly in the pharmaceutical industry, enables the efficient and stereoselective production of life-saving drugs like ACE inhibitors. The continued exploration of its synthetic utility promises to unveil new pathways for the creation of complex, biologically active molecules, further advancing the fields of medicine and fine chemical manufacturing.

Derivatization and Chemical Transformations of R Ethyl 2 Amino 4 Phenylbutanoate

Synthesis of Homochiral Analogues and Derivatives

The ability to modify (R)-ethyl 2-amino-4-phenylbutanoate while retaining its critical stereochemistry is fundamental to its utility. This section explores key derivatization strategies.

N-Protection and Deprotection Strategies

To facilitate selective reactions at other parts of the molecule, the nucleophilic amino group of (R)-ethyl 2-amino-4-phenylbutanoate often requires temporary protection. organic-chemistry.org This involves converting the amine into a less reactive functional group, a carbamate, for instance. organic-chemistry.org The choice of the protecting group is critical and must be stable under the subsequent reaction conditions while also being readily removable without racemization of the chiral center. organic-chemistry.org

Table 1: Common N-Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Condition |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Acidic media |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic hydrogenation |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic conditions |

This table summarizes common protecting groups used for amines and the typical conditions for their removal.

Conversion to (R)-Ethyl 2-Hydroxy-4-phenylbutanoate (HPBE) and Related Alcohols

A significant transformation of (R)-ethyl 2-amino-4-phenylbutanoate involves its conversion to the corresponding α-hydroxy ester, (R)-ethyl 2-hydroxy-4-phenylbutanoate (HPBE). This compound is a key intermediate in the synthesis of various angiotensin-converting enzyme (ACE) inhibitors. researchgate.netnih.gov

One common method to achieve this is through a diazotization reaction, where the primary amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic aqueous medium, followed by nucleophilic substitution by water. This reaction proceeds with retention of configuration at the chiral center.

Alternatively, and more prominently, (R)-HPBE is synthesized via the asymmetric reduction of the corresponding α-keto ester, ethyl 2-oxo-4-phenylbutanoate (OPBE). researchgate.netnih.govresearchgate.net This biocatalytic approach often employs enzymes like carbonyl reductases, which can achieve high enantioselectivity and conversion rates. researchgate.netnih.govresearchgate.net For instance, using a carbonyl reductase from Candida parapsilosis coupled with a glucose dehydrogenase for cofactor regeneration, a conversion rate of 99.9% with an enantiomeric excess (ee) of over 99.9% for (R)-HPBE has been reported. nih.govresearchgate.net Microbial reductions using various yeast strains such as Rhodotorula minuta and Candida holmii have also proven effective, yielding (R)-HPBE with high enantiomeric excess. nih.govoup.com

Table 2: Selected Biocatalytic Methods for the Synthesis of (R)-HPBE

| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| Carbonyl reductase (CpCR) with GDH | Ethyl 2-oxo-4-phenylbutyrate (OPBE) | 99.9 | >99.9 |

| Rhodotorula minuta IFO 0920 | Ethyl 2-oxo-4-phenylbutyrate (EOPB) | - | 95 |

| Candida holmii KPY 12402 | Ethyl 2-oxo-4-phenylbutyrate (EOPB) | 58 (overall yield) | 94 (90 final product) |

This table presents examples of biocatalysts used for the asymmetric reduction of OPBE to (R)-HPBE, highlighting the high efficiency and stereoselectivity of these methods.

Functional Group Interconversions for Diversification

Beyond N-protection and conversion to the hydroxy analogue, the functional groups of (R)-ethyl 2-amino-4-phenylbutanoate can be further interconverted to generate a diverse range of derivatives. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, (R)-2-amino-4-phenylbutanoic acid, which can then be coupled with various amines or alcohols to form amides or different esters, respectively. The primary amino group, after suitable protection, allows for modifications on the side chain. For example, the phenyl ring can undergo electrophilic aromatic substitution reactions to introduce various substituents, further expanding the molecular diversity of the resulting compounds.

Role in the Synthesis of Non-Canonical Amino Acid Analogues

(R)-ethyl 2-amino-4-phenylbutanoate serves as a precursor for the synthesis of various non-canonical amino acids (ncAAs). rsc.org These are amino acids not found among the 20 common proteinogenic amino acids. rsc.org The incorporation of ncAAs into peptides and proteins is a powerful tool for probing and engineering biological systems. rsc.orgresearchgate.net

Starting from (R)-ethyl 2-amino-4-phenylbutanoate, modifications can be made to the side chain or the backbone to create novel amino acid structures. For instance, catalytic hydrogenation of the phenyl ring would yield (R)-ethyl 2-amino-4-cyclohexylbutanoate. The amino group can be alkylated or arylated to produce N-substituted derivatives. These synthetic amino acids can then be used in peptide synthesis or other applications where unique structural features are desired. The development of enzymes for the synthesis of ncAAs is an active area of research, aiming to provide efficient and environmentally friendly routes to these valuable compounds. rsc.org

Applications As a Chiral Building Block in Complex Molecular Architectures Non Clinical Focus

Precursor in the Chemical Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

(R)-ethyl 2-amino-4-phenylbutanoate and its derivatives are fundamental precursors in the synthesis of several Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to manage hypertension and congestive heart failure. researchgate.netnih.govresearchgate.net The specific stereochemistry of this building block is essential for the therapeutic efficacy of the final drug molecules.

Key ACE inhibitors synthesized using (R)-ethyl 2-amino-4-phenylbutanoate or its hydroxy analogue, (R)-2-hydroxy-4-phenylbutyrate, include:

Enalapril (B1671234): The synthesis of enalapril involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. chemicalbook.comacs.orgebi.ac.uk

Benazepril: Benazepril synthesis often utilizes (R)-ethyl 2-hydroxy-4-phenylbutyrate, which is condensed with an amino benzazepinone (B8055114) derivative. newdrugapprovals.orggoogle.comnih.govgoogle.com

Lisinopril (B193118): The synthesis of lisinopril can involve the reaction of a protected lysine (B10760008) derivative with an activated form of (R)-2-hydroxy-4-phenylbutyrate. google.comnih.gov

Trandolapril: Trandolapril is synthesized through the condensation of N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine with a bicyclic proline analogue. google.comnih.gov

Ramipril (B1678797): The synthesis of ramipril involves coupling a protected dipeptide with a derivative of (R)-ethyl 2-amino-4-phenylbutanoate. google.comnih.gov

The following table summarizes the role of (R)-ethyl 2-amino-4-phenylbutanoate derivatives in the synthesis of these ACE inhibitors.

| ACE Inhibitor | Key Intermediate Derived from (R)-ethyl 2-amino-4-phenylbutanoate | Synthetic Step |

| Enalapril | Ethyl 2-oxo-4-phenylbutanoate | Reductive amination with L-alanyl-L-proline chemicalbook.comacs.org |

| Benazepril | (R)-ethyl 2-hydroxy-4-phenylbutyrate | Condensation with an amino benzazepinone newdrugapprovals.orggoogle.comslideshare.net |

| Lisinopril | (R)-ethyl 2-hydroxy-4-phenylbutyrate | Condensation with a protected lysine derivative google.comnih.gov |

| Trandolapril | N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine | Condensation with a bicyclic proline analogue google.com |

| Ramipril | (S)-ethyl 2-[(S)-1-(chlorocarbonyl)ethylamino]-4-phenyl-butanoate hydrochloride | Coupling with a bicyclic proline derivative google.com |

Utility in Peptide and Peptidomimetic Synthesis

The structural similarity of (R)-ethyl 2-amino-4-phenylbutanoate to natural amino acids, specifically as a homolog of phenylalanine, makes it a valuable component in the synthesis of peptides and peptidomimetics. medchemexpress.com Its incorporation can lead to modified peptides with altered conformations, increased stability against enzymatic degradation, or novel biological activities.

Research in this area often involves coupling (R)-ethyl 2-amino-4-phenylbutanoate with other amino acids or peptide fragments using standard peptide coupling reagents. google.com These synthetic peptides can be used to study enzyme-substrate interactions or to develop new therapeutic agents. Peptidomimetics, which mimic the structure and function of natural peptides, also benefit from the inclusion of this non-standard amino acid ester, allowing for the creation of more drug-like molecules.

Contribution to the Synthesis of Stereodefined Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The defined stereochemistry of (R)-ethyl 2-amino-4-phenylbutanoate is instrumental in the construction of stereodefined pharmacophores. Its chiral center serves as a scaffold to orient other functional groups in a precise three-dimensional arrangement.

The synthesis of various pharmacologically active compounds relies on the stereochemical integrity of this building block. For instance, in the synthesis of ACE inhibitors, the (R)-configuration at the carbon atom bearing the amino group is crucial for the correct binding of the inhibitor to the active site of the angiotensin-converting enzyme. Any deviation from this stereochemistry can lead to a significant loss of activity.

Applications in the Construction of Chiral Heterocyclic Compounds

(R)-ethyl 2-amino-4-phenylbutanoate is a versatile starting material for the synthesis of various chiral heterocyclic compounds. These ring systems are prevalent in many biologically active molecules and natural products. The amino and ester functionalities of the molecule provide reactive handles for cyclization reactions, leading to the formation of heterocycles with a defined stereocenter.

One notable application is in the synthesis of chiral piperazinones. google.comnih.govresearchgate.net These six-membered heterocyclic compounds are important scaffolds in medicinal chemistry. For example, a multi-component reaction involving an aziridine (B145994) aldehyde and an isocyanide can utilize a derivative of (R)-ethyl 2-amino-4-phenylbutanoate to produce highly diastereoselective piperazinones. nih.gov Other chiral heterocycles, such as morpholinones and diazepanones, can also be synthesized using this chiral building block. researchgate.net

Synthesis of D-Homophenylalanine and Related Homologs

(R)-ethyl 2-amino-4-phenylbutanoate is a direct precursor to D-homophenylalanine. nih.gov Hydrolysis of the ethyl ester group yields the free amino acid. D-homophenylalanine is an unnatural amino acid that can be incorporated into peptides to alter their properties.

Furthermore, (R)-ethyl 2-amino-4-phenylbutanoate can be used as a starting material for the synthesis of other related homologs through various chemical transformations. These transformations might include chain extension or modification of the phenyl group, leading to a wider range of non-natural amino acids that can be used in drug discovery and materials science. A practical three-step synthesis of D-homophenylalanine starting from commercial ethyl benzoylacrylate has been reported, which involves the resolution of an intermediate with L-tartaric acid followed by catalytic hydrogenation. researchgate.net

Future Research Directions and Unresolved Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

A major challenge in chemical synthesis is the development of processes that are not only efficient in terms of yield but also environmentally benign. This has led to a focus on the principles of green chemistry, with atom economy being a key metric. rsc.orgprimescholars.comjocpr.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate less waste. rsc.org

Traditional multi-step syntheses of chiral compounds like (R)-ethyl 2-amino-4-phenylbutanoate often involve the use of protecting groups and stoichiometric reagents, leading to poor atom economy. Future research is directed towards developing more streamlined and atom-economical synthetic routes. This includes the exploration of catalytic asymmetric methods that can directly generate the desired stereoisomer from simple precursors.

One promising avenue is the use of biocatalysis, which can offer high selectivity under mild conditions. For instance, the bioreduction of ethyl 2-oxo-4-phenylbutanoate to ethyl (R)-2-hydroxy-4-phenylbutanoate, a precursor to the target molecule, has been demonstrated using various microorganisms. nih.govcapes.gov.brsigmaaldrich.com Subsequent enzymatic or chemical amination could provide a greener route to (R)-ethyl 2-amino-4-phenylbutanoate.

Below is a comparative table illustrating the theoretical atom economy of different potential synthetic steps.

| Reaction Type | Generic Transformation | Atom Economy | Relevance to (R)-ethyl 2-amino-4-phenylbutanoate Synthesis |

| Addition | A + B → C | 100% | Asymmetric hydrogenation of an enamine precursor would be a highly atom-economical step. |

| Substitution | A-B + C → A-C + B | < 100% | Classical methods often involve substitution reactions with leaving groups, reducing atom economy. |

| Elimination | A → B + C | < 100% | Elimination reactions to form double bonds for subsequent asymmetric functionalization are inherently wasteful. |

| Reductive Amination | Ketone + Amine + Reducing Agent → Amine + H₂O | < 100% | A common method for amine synthesis, but the generation of water as a byproduct lowers the atom economy. |

The development of novel catalytic systems, including organocatalysts and earth-abundant metal catalysts, for the direct asymmetric synthesis of (R)-ethyl 2-amino-4-phenylbutanoate from readily available starting materials is a key area for future research. The goal is to design a synthetic pathway that maximizes atom economy while minimizing the use of hazardous reagents and solvents.

Exploration of Novel Synthetic Applications in Emerging Chemical Fields

While the primary application of (R)-ethyl 2-amino-4-phenylbutanoate has been in the synthesis of ACE inhibitors, its utility as a chiral building block is being explored in other emerging areas of chemical and pharmaceutical research. acs.org The unique structural features of this non-canonical amino acid ester make it an attractive scaffold for the design of novel bioactive molecules.

One such area is the development of peptidomimetics . whiterose.ac.uk These are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The incorporation of (R)-ethyl 2-amino-4-phenylbutanoate into peptide sequences can induce specific secondary structures, such as β-turns, which are crucial for biological activity. whiterose.ac.uk This opens up possibilities for the development of new therapeutics targeting a wide range of diseases.

Furthermore, phenylalanine derivatives are being investigated as quorum sensing inhibitors . nih.gov Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence. By inhibiting this system, it may be possible to combat bacterial infections without inducing antibiotic resistance. nih.gov The structural similarity of (R)-ethyl 2-amino-4-phenylbutanoate to phenylalanine makes it a candidate for the design of novel quorum sensing modulators.

The development of novel kinase inhibitors is another promising field. mdpi.com Kinases are a class of enzymes that play a key role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The design of small molecules that can selectively inhibit specific kinases is a major focus of drug discovery. The phenylethyl group and the chiral amine functionality of (R)-ethyl 2-amino-4-phenylbutanoate provide a versatile platform for the synthesis of new kinase inhibitor scaffolds.

The exploration of (R)-ethyl 2-amino-4-phenylbutanoate in these and other emerging fields is an active area of research. As our understanding of the molecular basis of disease grows, so too will the demand for novel and diverse chemical building blocks like this chiral amine.

Q & A

Q. What established methods enable the synthesis of (R)-ethyl 2-amino-4-phenylbutanoate with high enantiomeric purity?

Methodological Answer:

- Catalytic Hydrogenation : Ethyl 2-keto-4-phenylbutanoate undergoes enantiospecific hydrogenation using palladium catalysts in ethanol, achieving >98% enantiomeric excess (ee) under optimized conditions (6–8 h, room temperature) .

- Biocatalytic Reduction : Baker’s yeast-mediated reduction of ethyl 4-phenyl-2,4-dioxobutyrate yields the (R)-enantiomer with regioselectivity, though reaction scalability remains a challenge .

- Key Variables : Catalyst loading (5–10 wt%), hydrogen pressure (1–3 atm), and pH control (via HCl) critically influence yield and ee.

| Method | Catalyst/Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Ethanol | 85–90 | 98–99 | |

| Biocatalytic Reduction | Baker’s Yeast, Ethanol | 60–70 | 95–97 |

Q. Which analytical techniques are prioritized for characterizing enantiomeric excess and structural integrity?

Methodological Answer:

- Chiral HPLC : Using amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolves enantiomers, with retention times validated against racemic standards .

- Polarimetry : Specific rotation ([α]D) comparisons to literature values (e.g., +12.5° for (R)-enantiomer in ethanol) confirm configuration .

- NMR Spectroscopy : H and C NMR distinguish stereoisomers via coupling patterns and chemical shifts (e.g., hydroxy proton splitting in diastereomeric derivatives) .

Q. What stability considerations are critical for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent racemization or hydrolysis .

- Solvent Stability : Ethanol solutions (1–5 mM) show <5% degradation over 6 months at –20°C, while aqueous buffers (pH >7) accelerate hydrolysis .

Advanced Methodological Challenges

Q. How do researchers resolve contradictions in reported optimal reaction conditions for enantioselective synthesis?

Methodological Answer:

- Systematic Parameter Screening : Use factorial design (e.g., Box-Behnken) to test interactions between variables (catalyst type, solvent polarity, temperature). For example, Pd/C outperforms Raney Ni in ethanol due to reduced side-product formation .

- Error Analysis : Quantify uncertainties in ee measurements via triplicate HPLC runs (±0.5%) and statistical tests (t-test, ANOVA) to validate reproducibility .

- Case Study : Discrepancies in optimal pH (4.5 vs. 5.5) between studies were resolved by identifying trace metal impurities in substrates affecting catalyst activity .

Q. What experimental design strategies mitigate racemization during synthesis and purification?

Methodological Answer:

- Low-Temperature Workup : Perform acid quenching (HCl) at 0–5°C to stabilize the amino ester intermediate .

- Non-Polar Solvents : Use hexane/ethyl acetate (9:1) for extraction to minimize proton exchange at the chiral center .

- Chiral Derivatization : Convert the product to a crystalline diastereomeric salt (e.g., with L-tartaric acid) to enhance stability during recrystallization .

Q. How can researchers optimize scalability while maintaining enantiomeric purity in pilot-scale syntheses?

Methodological Answer:

- Continuous Flow Reactors : Enable precise control of hydrogenation parameters (pressure, residence time) to reduce batch-to-batch variability .

- Catalyst Recycling : Immobilized Pd/C systems achieve 5–7 reuse cycles with <2% ee loss, validated via ICP-MS for metal leaching .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while automated HPLC sampling ensures real-time quality control .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s bioactivity in insulin resistance models be addressed?

Methodological Answer:

- Meta-Analysis : Compare dose-response curves (EC) across studies, accounting for differences in cell lines (e.g., HepG2 vs. 3T3-L1) and assay protocols (e.g., glucose uptake vs. adipogenesis) .

- Mechanistic Studies : Use isotopic labeling (C-glucose) to trace metabolic flux discrepancies and validate target engagement (e.g., PPAR-γ activation) .

Ethical and Reproducibility Considerations

Q. What frameworks ensure compliance with open-data standards while protecting proprietary methodologies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.